molecular formula C16H15NO7 B322361 3-Nitrophenyl 3,4,5-trimethoxybenzoate

3-Nitrophenyl 3,4,5-trimethoxybenzoate

Cat. No.: B322361
M. Wt: 333.29 g/mol
InChI Key: VBWSJKRCLLHFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrophenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid (TMBA), featuring a 3-nitrophenyl group attached via an ester linkage. The trimethoxybenzoyl scaffold is widely studied due to its bioactivity in medicinal chemistry, particularly in anticancer, antimicrobial, and enzyme inhibition applications.

Properties

Molecular Formula

C16H15NO7

Molecular Weight

333.29 g/mol

IUPAC Name

(3-nitrophenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H15NO7/c1-21-13-7-10(8-14(22-2)15(13)23-3)16(18)24-12-6-4-5-11(9-12)17(19)20/h4-9H,1-3H3

InChI Key

VBWSJKRCLLHFEZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of TMBA Esters

The 3,4,5-trimethoxybenzoate (TMBA) moiety is a common pharmacophore in bioactive molecules. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of TMBA Esters
Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference
Methyl 3,4,5-trimethoxybenzoate Methyl 226.23 Intermediate for antibiotics (e.g., TMP) Esterification of TMBA with methanol
Ethyl 3,4,5-trimethoxybenzoate Ethyl 240.26 Precursor for nitrated derivatives Acid-catalyzed esterification
Propyl 3,4,5-trimethoxybenzoate Straight-chain alkyl 254.29 Cytotoxic (IC₅₀: 12 µM, oral cancer cells) Alkylation of TMBA
Butyl 3,4,5-trimethoxybenzoate Butyl 268.32 Moderate cytotoxicity (IC₅₀: 18 µM) Similar to propyl derivatives
Isopentyl 3,4,5-trimethoxybenzoate Branched-chain alkyl 282.35 Enhanced potency (IC₅₀: 14 µM) Branching alters pharmacokinetics
4-Acetamidophenyl TMBA Aromatic (4-acetamidophenyl) 330.33 Antimicrobial activity Steglich esterification
Benzotriazole TMBA (Compound 71) Benzotriazole 328.30 Antiproliferative (HDAC inhibition) Coupling with benzotriazole
3-Nitrophenyl TMBA 3-Nitrophenyl 317.29 Hypothesized : Enzyme inhibition, cytotoxicity Likely via nitrophenol esterification

Key Findings from Structural Comparisons

Alkyl vs. Aryl Substituents: Alkyl Derivatives: Straight-chain alkyl esters (e.g., propyl, butyl) exhibit higher cytotoxic activity compared to branched analogs (e.g., isopropyl), likely due to improved membrane permeability . For example, propyl TMBA showed an IC₅₀ of 12 µM against oral squamous cell carcinoma, while isopropyl TMBA was less potent (IC₅₀: 22 µM) . Aryl Derivatives: Aromatic esters like 4-acetamidophenyl TMBA demonstrate antimicrobial properties, attributed to the electron-rich acetamido group enhancing target binding . The benzotriazole-TMBA hybrid (Compound 71) exhibited moderate antiproliferative activity via histone deacetylase (HDAC) inhibition .

For instance, TMB-8 (8-(N,N-diethylamino)octyl TMBA) acts as an endoplasmic reticulum calcium release blocker, protecting renal cells during ischemia/reperfusion injury . The nitro group in 3-nitrophenyl TMBA may enhance electron-deficient character, improving interactions with enzyme active sites or DNA.

Synthetic Accessibility: Most TMBA esters are synthesized via esterification of 3,4,5-trimethoxybenzoic acid with the corresponding alcohol/phenol under acidic conditions (e.g., H₂SO₄ catalysis) . For 3-nitrophenyl TMBA, coupling 3-nitrophenol with TMBA chloride would likely follow similar protocols.

Unexplored Areas and Hypotheses

  • Enzyme Inhibition : Nitro groups are common in enzyme inhibitors (e.g., nitric oxide synthase). 3-Nitrophenyl TMBA could target NADPH oxidases or caspases, similar to TMB-8’s role in modulating caspase-3 activity .

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